molecular formula C9H18N2O B2730030 5-amino-6-tert-butylpiperidin-2-one, trans CAS No. 1807939-73-6; 1808435-10-0

5-amino-6-tert-butylpiperidin-2-one, trans

Cat. No.: B2730030
CAS No.: 1807939-73-6; 1808435-10-0
M. Wt: 170.256
InChI Key: UYXSBBSVXALBRA-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-tert-butylpiperidin-2-one, trans is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a piperidinone ring with an amino group and a tert-butyl substituent, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-tert-butylpiperidin-2-one, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 2-piperidone.

    Formation of Intermediate: The tert-butylamine reacts with 2-piperidone under controlled conditions to form an intermediate compound.

    Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (5R,6S) enantiomer.

    Final Product: The final step involves purification and isolation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-tert-butylpiperidin-2-one, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-6-tert-butylpiperidin-2-one, trans is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for investigating enzyme selectivity and activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 5-amino-6-tert-butylpiperidin-2-one, trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-5-amino-6-methylpiperidin-2-one
  • (5R,6S)-5-amino-6-ethylpiperidin-2-one
  • (5R,6S)-5-amino-6-isopropylpiperidin-2-one

Uniqueness

5-amino-6-tert-butylpiperidin-2-one, trans is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This makes it different from other similar compounds with smaller alkyl substituents, offering unique reactivity and selectivity in various applications.

Properties

CAS No.

1807939-73-6; 1808435-10-0

Molecular Formula

C9H18N2O

Molecular Weight

170.256

IUPAC Name

(5R,6S)-5-amino-6-tert-butylpiperidin-2-one

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8-6(10)4-5-7(12)11-8/h6,8H,4-5,10H2,1-3H3,(H,11,12)/t6-,8-/m1/s1

InChI Key

UYXSBBSVXALBRA-HTRCEHHLSA-N

SMILES

CC(C)(C)C1C(CCC(=O)N1)N

solubility

not available

Origin of Product

United States

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